4,4-Dimethyl-3-oxopentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-3-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)5(8)4-6(9)10/h4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERBIZCKDIJEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502216 | |
| Record name | 4,4-Dimethyl-3-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72531-41-0 | |
| Record name | 4,4-Dimethyl-3-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 4,4 Dimethyl 3 Oxopentanoic Acid
Formation via Hydrolysis of Ester Derivatives
The synthesis of 4,4-dimethyl-3-oxopentanoic acid can be effectively achieved through the hydrolysis of its corresponding ester derivatives. This common method in organic chemistry involves the cleavage of an ester bond in the presence of water to yield a carboxylic acid and an alcohol. libretexts.orglibretexts.org The process can be catalyzed by either an acid or a base. libretexts.org
Ethyl 4,4-Dimethyl-3-oxopentanoate as Precursor
Ethyl 4,4-dimethyl-3-oxopentanoate is a key precursor in the synthesis of this compound. lookchem.comchemsynthesis.com The hydrolysis of this ethyl ester leads to the formation of the desired carboxylic acid and ethanol.
Methyl 4,4-Dimethyl-3-oxopentanoate as Precursor
Similarly, methyl 4,4-dimethyl-3-oxopentanoate serves as a viable precursor. nih.govsigmaaldrich.comsigmaaldrich.com Its hydrolysis yields this compound and methanol. This methyl ester is also known by synonyms such as methyl pivaloylacetate. nih.govsigmaaldrich.com
Hydrolytic Pathways and Conditions
The hydrolysis of these ester precursors can proceed through two primary pathways: acid-catalyzed and base-catalyzed hydrolysis. libretexts.org
Acid-Catalyzed Hydrolysis: In this method, the ester is heated under reflux with a dilute acid, such as hydrochloric acid. libretexts.org The reaction with water results in the formation of the carboxylic acid and the corresponding alcohol. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This pathway involves heating the ester with a base, typically an aqueous solution of sodium hydroxide. The initial products are the salt of the carboxylic acid (e.g., sodium 4,4-dimethyl-3-oxopentanoate) and the alcohol. To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate salt. libretexts.org
Synthetic Routes to Ester Precursors
The synthesis of the ester precursors, namely ethyl and methyl 4,4-dimethyl-3-oxopentanoate, is a critical step. These esters are typically prepared through condensation or acylation reactions.
Condensation Reactions (e.g., Pinacolone (B1678379) with Diethyl Carbonate)
A primary method for synthesizing ethyl 4,4-dimethyl-3-oxopentanoate is the base-catalyzed condensation reaction between pinacolone and diethyl carbonate. In this Claisen-type condensation, a strong base, such as sodium hydride, is used to deprotonate the α-carbon of pinacolone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent loss of an ethoxide group yields the desired β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate. A patent describes a specific procedure where sodium hydride is suspended in diethyl carbonate and hexamethylphosphoric acid triamide, to which pinacolone is added dropwise at a controlled temperature of 45–50°C.
Acylation Reactions (e.g., Pivaloyl Chloride with Methyl Acetate)
Methyl 4,4-dimethyl-3-oxopentanoate can be synthesized via the acylation of a suitable enolate. For instance, the reaction of the enolate of methyl acetate (B1210297) with pivaloyl chloride is a potential route. Pivaloyl chloride is listed as a precursor for methyl 4,4-dimethyl-3-oxopentanoate. This reaction would involve the formation of the enolate of methyl acetate using a strong, non-nucleophilic base, followed by its reaction with the electrophilic acid chloride, pivaloyl chloride.
Formation of this compound as an Intermediate in Complex Reaction Sequences
This compound , also known as pivaloylacetic acid, emerges as a crucial, albeit often transient, intermediate in various complex organic syntheses. Its formation is typically a deliberate step en route to more complex molecular architectures, leveraging the compound's dual reactivity as both a ketone and a carboxylic acid. The generation of this β-keto acid is often accomplished through the hydrolysis of its corresponding esters, such as ethyl or methyl pivaloylacetate, which are themselves synthesized through various condensation reactions.
One notable pathway involves the use of its ester precursor, methyl 4,4-dimethyl-3-oxopentanoate, in the synthesis of heterocyclic compounds. For instance, in a patented multi-step synthesis, this methyl ester serves as a key starting material. The sequence is initiated by the reaction of methyl 4,4-dimethyl-3-oxopentanoate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step is followed by subsequent transformations, ultimately leading to the formation of more complex heterocyclic structures. While the patent focuses on the utility of the ester, the implicit potential for hydrolysis to the parent acid at various stages of such synthetic sequences is a critical consideration for chemists. This highlights the role of this compound as a latent intermediate, accessible through a straightforward hydrolysis step.
The formation of this compound can also be envisioned through the decarboxylation of a substituted malonic acid. This classic synthetic strategy for producing ketones from carboxylic acids would involve a precursor such as 2-pivaloylmalonic acid. Upon heating, this β-dicarboxylic acid derivative would readily undergo decarboxylation to yield this compound. Although specific examples detailing this exact transformation for this particular acid are not extensively documented in readily available literature, the underlying principle is a fundamental and well-established method in organic synthesis.
Furthermore, the synthesis of structurally related compounds provides insight into the potential formation of this compound as an intermediate. For example, the synthesis of (2SR,3RS)-2,4-dimethyl-3-hydroxypentanoic acid involves the reaction of a preformed lithium enolate with an aldehyde, followed by a periodic acid cleavage of the resulting β-hydroxy ketone. orgsyn.org A similar strategy, starting with a different set of precursors, could conceivably be designed to yield this compound as the target molecule or as an intermediate that is further elaborated.
The following table summarizes a reaction where a precursor to this compound is utilized, illustrating its role in the synthesis of more complex molecules.
| Precursor Compound | Reagents and Conditions | Intermediate Formed | Subsequent Product | Reference |
| Methyl 4,4-dimethyl-3-oxopentanoate | 1. N,N-dimethylformamide dimethyl acetal (DMF-DMA) | 2-(dimethylaminomethylene)-4,4-dimethyl-3-oxopentanoic acid methyl ester | Further heterocyclic products | CN103772282A |
This example underscores the importance of the pivaloylacetate framework in building molecular complexity, where the parent acid, this compound, represents a key underlying structure that can be accessed and utilized within a broader synthetic context.
Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethyl 3 Oxopentanoic Acid
Keto-Enol Tautomerism and its Influence on Reactivity
4,4-Dimethyl-3-oxopentanoic acid, like other β-keto acids, can exist as an equilibrium mixture of its keto and enol tautomers. chemistrysteps.commasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. leah4sci.com The keto form contains a ketone and a carboxylic acid functional group, while the enol form features an alcohol (from the ketone) and a carbon-carbon double bond, existing in conjugation with the carboxylic acid. chemistrysteps.comleah4sci.com
The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com In most simple ketones and aldehydes, the keto form is significantly more stable and therefore predominates at equilibrium. masterorganicchemistry.comleah4sci.com However, the stability of the enol form can be influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.comyoutube.com For β-dicarbonyl compounds, the enol form can be stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, which can increase its population in the equilibrium mixture. youtube.com The solvent also plays a crucial role; for instance, the enol content of acetoacetic acid is less than 2% in D₂O but increases to 49% in CCl₄. masterorganicchemistry.com
The enol tautomer, though often the minor component, is highly reactive due to its electron-rich double bond. chemistrysteps.com This nucleophilic character allows it to react with various electrophiles. chemistrysteps.commasterorganicchemistry.com The interconversion to the enol form is a key step in many reactions of ketones at the α-carbon. chemistrysteps.com
Acid-Catalyzed Keto-Enol Tautomerization Mechanism:
Protonation of the carbonyl oxygen: The process begins with the protonation of the carbonyl oxygen by an acid, forming a resonance-stabilized oxonium ion. This increases the electrophilicity of the carbonyl carbon. youtube.com
Deprotonation at the α-carbon: A weak base, such as water, removes a proton from the α-carbon, leading to the formation of the enol. youtube.com
Base-Catalyzed Keto-Enol Tautomerization Mechanism:
Deprotonation at the α-carbon: A base removes an acidic α-hydrogen, forming an enolate ion.
Protonation of the enolate: The enolate oxygen is protonated by a proton source, such as water, to yield the enol.
The presence of the bulky tert-butyl group in this compound may influence the regiochemistry of enolization if there were different α-protons, but in this case, enolization can only occur towards the carboxylic acid group.
Decarboxylation Mechanisms and Kinetics
A characteristic reaction of β-keto acids like this compound is decarboxylation, which is the loss of carbon dioxide. youtube.com This reaction typically occurs upon heating and proceeds through a cyclic, concerted transition state. masterorganicchemistry.com
Mechanism of Decarboxylation: The mechanism involves a six-membered cyclic transition state where the carboxyl proton is transferred to the carbonyl oxygen of the ketone, while the C-C bond between the carboxyl group and the α-carbon breaks. youtube.commasterorganicchemistry.com This concerted process results in the formation of an enol intermediate and carbon dioxide. masterorganicchemistry.comyoutube.com The enol intermediate then rapidly tautomerizes to the more stable ketone, which in the case of this compound would be 3,3-dimethyl-2-butanone. youtube.com
The key steps are:
Formation of a cyclic, intramolecularly hydrogen-bonded conformation.
A concerted, pericyclic reaction involving the movement of six electrons. youtube.com
Release of carbon dioxide (CO₂). masterorganicchemistry.com
Formation of an enol intermediate. youtube.com
Tautomerization of the enol to the final ketone product. youtube.comyoutube.com
This reaction is facilitated by the presence of the carbonyl group at the β-position, which acts as an electron sink, stabilizing the transition state. youtube.com The reaction can be carried out under relatively mild conditions, sometimes requiring only gentle heating between 50 and 150 °C. youtube.com
Oxidation Pathways and Oxidative Cleavage
The enol form of this compound, with its carbon-carbon double bond, is susceptible to oxidative cleavage. masterorganicchemistry.com Oxidative cleavage reactions break carbon-carbon bonds and form carbon-oxygen bonds. masterorganicchemistry.com Common reagents for this transformation include ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide, H₂O₂), or strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgmasterorganicchemistry.com
When an alkene is treated with ozone, it forms an ozonide intermediate, which is then cleaved. masterorganicchemistry.com An oxidative workup converts any resulting aldehydes to carboxylic acids. masterorganicchemistry.com In the case of the enol of this compound, the double bond is between the α and β carbons. Oxidative cleavage of this bond would break the molecule into two fragments.
Potential Oxidative Cleavage Products: The specific products would depend on the exact structure of the enol and the reaction conditions. Cleavage of the Cα=Cβ bond would be expected to yield smaller carboxylic acids and ketones. For instance, ozonolysis with an oxidative workup could potentially lead to the formation of a carboxylic acid from the part of the molecule containing the original carboxylic acid group and a ketone from the other part.
It's important to note that the carboxylic acid group itself is generally resistant to further oxidation under these conditions, although strong oxidizing agents can degrade the entire molecule under harsh conditions.
Nucleophilic Substitution Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo nucleophilic acyl substitution reactions. libretexts.org However, the hydroxyl group (-OH) is a poor leaving group, making the carboxylic acid relatively unreactive towards direct substitution. libretexts.orgpressbooks.pub To facilitate these reactions, the reactivity of the carboxylic acid must be enhanced. This can be achieved in two main ways:
Acid Catalysis: Protonation of the carbonyl oxygen by a strong acid makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. pressbooks.pub
Conversion to a More Reactive Derivative: The -OH group can be converted into a better leaving group. pressbooks.pub For example, reaction with thionyl chloride (SOCl₂) converts the carboxylic acid into an acid chloride, which is much more reactive. pressbooks.pub
Common Nucleophilic Acyl Substitution Reactions:
Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. This is known as the Fischer esterification and is a reversible process. pressbooks.pub
Amide Formation: Direct reaction with an amine is difficult because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate. libretexts.org To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. DCC activates the carboxylic acid by converting the -OH into a good leaving group, which can then be displaced by the amine. libretexts.org
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the corresponding acid chloride, a highly reactive intermediate that can be readily converted to other carboxylic acid derivatives. pressbooks.pub
Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub The reaction proceeds via a nucleophilic acyl substitution where a hydride ion acts as the nucleophile. Borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) is also an effective reagent for this transformation. pressbooks.pub
Reactivity of the Ketone Functional Group in Transformations
The ketone functional group in this compound exhibits its own characteristic reactivity, primarily involving nucleophilic addition to the electrophilic carbonyl carbon. libretexts.org
Key Reactions of the Ketone Group:
Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.
Formation of Imines and Enamines: Ketones react with primary amines (R-NH₂) in the presence of an acid catalyst to form imines (Schiff bases), which contain a C=N double bond. msu.edu With secondary amines (R₂NH), ketones form enamines, which have a nitrogen atom attached to a carbon-carbon double bond. msu.edu These reactions are reversible and involve the elimination of a water molecule.
Wittig Reaction: The ketone can be converted to an alkene using a phosphorus ylide in the Wittig reaction. This reaction is a powerful tool for forming carbon-carbon double bonds.
Acetal (B89532) and Ketal Formation: In the presence of an acid catalyst, ketones react reversibly with two equivalents of an alcohol to form ketals. This reaction is often used to protect the ketone functional group during other transformations. msu.edu
Deoxygenation: The carbonyl group can be completely removed (reduced to a methylene (B1212753) group, CH₂) via reactions such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). msu.edu
Stereo- and Regioselective Transformations
The concepts of stereo- and regioselectivity are crucial in understanding the transformations of multifunctional molecules like this compound.
Regioselectivity: This refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, an example of regioselectivity would be the selective reaction at either the ketone or the carboxylic acid functional group. For instance, a mild reducing agent like NaBH₄ would selectively reduce the ketone to a secondary alcohol while leaving the carboxylic acid untouched. Conversely, borane (BH₃) would selectively reduce the carboxylic acid to a primary alcohol. pressbooks.pubmsu.edu The formation of the enol/enolate is also regioselective; in this molecule, it can only form on one side of the ketone due to the quaternary carbon on the other side. chemistrysteps.com
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. If the ketone group of this compound were to be reduced, a new chiral center would be created at the carbon that was formerly the carbonyl carbon. A non-chiral reducing agent would produce a racemic mixture of the two possible enantiomers. However, the use of a chiral reducing agent or a chiral catalyst could lead to the preferential formation of one enantiomer over the other, a process known as asymmetric synthesis. Similarly, reactions at the α-carbon via the enol or enolate could also be controlled stereoselectively with the appropriate chiral reagents or catalysts.
The bulky tert-butyl group adjacent to the ketone may also exert steric hindrance, influencing the approach of reagents and thus affecting both the regioselectivity and stereoselectivity of certain reactions.
Applications of 4,4 Dimethyl 3 Oxopentanoic Acid in Advanced Organic Synthesis
Building Block in Pharmaceutical Intermediate Synthesis
The strategic importance of 4,4-dimethyl-3-oxopentanoic acid is particularly evident in the pharmaceutical industry, where it serves as a crucial precursor for a variety of medicinal compounds. sumitomo-chem.co.jpresearchgate.netresearchgate.net Its ability to participate in a range of chemical transformations allows for the efficient construction of molecular scaffolds found in numerous drug candidates.
Pyrazole (B372694) derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of biological activities, making them significant targets in drug discovery. This compound and its esters are key starting materials for synthesizing substituted pyrazoles. nih.govnih.gov For instance, the methyl ester of this compound is a precursor for producing 3-tertiary butyl-1H-pyrazole-4-formaldehyde, a known pharmaceutical intermediate. nist.gov The synthesis involves condensation of the methyl ester with N,N-dimethylformamide dimethylacetal (DMF-DMA). vulcanchem.com
The general synthesis of pyrazoles often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com In this context, this compound provides the 1,3-dicarbonyl moiety necessary for the formation of the pyrazole ring. The reaction can be catalyzed by various agents and optimized for high yields. mdpi.com The resulting pyrazole structures can be further modified to create a library of compounds for screening and development of new therapeutic agents. thieme-connect.deijcea.org
| Starting Material | Reagent | Product | Significance |
| This compound methyl ester | N,N-dimethylformamide dimethylacetal (DMF-DMA) | 3-tertiary butyl-1H-pyrazole-4-formaldehyde | Pharmaceutical Intermediate |
| 1,3-Dicarbonyl Compounds (derived from this compound) | Hydrazine Derivatives | Substituted Pyrazoles | Biologically Active Scaffolds |
This table summarizes the use of this compound derivatives in the synthesis of pyrazoles.
While specific details on the direct use of this compound in the synthesis of oxapenem carboxylic acid were not found in the provided search results, the structural motifs present in this compound are relevant to the construction of beta-lactam antibiotic frameworks. The synthesis of such complex molecules often relies on versatile building blocks that can be elaborated through multi-step sequences.
Amino acids and their derivatives are fundamental components of many pharmaceuticals. pressbooks.pub this compound can be utilized as a precursor for the synthesis of non-proteinogenic amino acids, which are of growing interest in drug design. For example, the core structure of this compound can be chemically modified to introduce an amino group, leading to the formation of novel amino acid derivatives. rsc.org The synthesis of 3-amino-4,4-dimethyl lithocholic acid derivatives, for instance, highlights the utility of a dimethylated scaffold in creating new selective allosteric SHP1 activators with potential anti-tumor effects. nih.gov
Role in Agrochemical Development
The application of this compound extends to the agrochemical sector. Certain derivatives of this compound have been investigated for their potential as active ingredients in pesticides and herbicides. For example, 4,4-dimethyl-3-oxo-pentanoic acid (4-chloro-3-nitro-phenyl)-amide is a specific derivative noted in chemical supplier catalogs, suggesting its use in research and development within the agrochemical field. sigmaaldrich.com The structural features of this compound can be incorporated into larger molecules to fine-tune their biological activity and physical properties, leading to the development of new and effective crop protection agents.
Precursor for Reactive Chemical Intermediates (e.g., α-Oxoketenes)
This compound serves as a valuable precursor for the generation of highly reactive chemical intermediates, such as α-oxoketenes. These intermediates are not typically isolated but are generated in situ to undergo further reactions. The thermal or photochemical decomposition of dioxinone derivatives, which can be synthesized from this compound, is a common method for producing α-oxoketenes. These transient species are powerful electrophiles and readily participate in cycloaddition reactions and other transformations to form complex cyclic and acyclic compounds.
Synthesis of Diverse Heterocyclic Systems
Beyond pyrazoles, this compound is a versatile starting material for the synthesis of a wide range of other heterocyclic systems. chim.itsci-hub.se Its ability to provide a carbon framework with multiple reactive sites allows for its use in various cyclization strategies. The dicarbonyl functionality can react with a variety of dinucleophiles to construct five-, six-, and even seven-membered rings containing one or more heteroatoms such as nitrogen, oxygen, and sulfur. chim.it This versatility makes it an indispensable tool for synthetic chemists exploring new chemical space and developing novel compounds with unique properties and potential applications. nih.gov
Coumarin (B35378) Derivative Synthesis via Pechmann Condensation
The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins, which involves the acid-catalyzed reaction of a phenol (B47542) with a β-keto acid or ester. wikipedia.orgnumberanalytics.com The general mechanism of this reaction proceeds through an initial esterification or transesterification between the phenol and the β-keto compound, followed by an intramolecular electrophilic attack on the activated aromatic ring to form a new heterocyclic ring. wikipedia.org The final step involves dehydration to yield the aromatic coumarin system. wikipedia.org
As a β-keto acid, this compound is a suitable substrate for the Pechmann condensation. wikipedia.orgnumberanalytics.com When reacting with a phenol under strong acid catalysis (e.g., sulfuric acid, methanesulfonic acid), it can be expected to form a 4-tert-butyl-substituted coumarin derivative. The bulky tert-butyl group at the 4-position of the resulting coumarin ring is a direct consequence of the structure of the starting β-keto acid.
General Reaction Scheme for Pechmann Condensation:
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
This table illustrates the general components of the Pechmann condensation, a reaction for which this compound is a potential β-keto acid substrate.
The reaction's course and yield are influenced by several factors, including the reactivity of the phenol, the choice of catalyst, and the reaction conditions. researchgate.netresearchgate.net While numerous examples exist for the Pechmann condensation using simpler β-keto esters like ethyl acetoacetate (B1235776), specific research detailing the reaction yields and conditions for this compound is not extensively documented in the surveyed literature. researchgate.netarkat-usa.org
Tetrahydropyrandione Formation
Based on the available research, there are no specific documented instances of this compound being used in the synthesis of tetrahydropyrandiones. Further investigation into this specific application is required to determine its feasibility and potential synthetic routes.
Contributions to Novel Material Development
While direct applications of this compound in the development of novel materials are not prominently featured in the reviewed literature, related compounds suggest potential utility. For instance, the methyl ester, methyl 4,4-dimethyl-3-oxopentanoate, is used in the preparation of carbomethoxypivaloylketene. sigmaaldrich.com Ketenes are highly reactive intermediates that can be employed in the synthesis of polymers and other complex molecules. Additionally, a structural isomer, 4,4-Dimethyl-2-oxo-pentanoic acid, has been noted for its potential role in producing specialty polymers. chemimpex.com These examples hint at the possibility of using the pivaloyl scaffold in materials science, although specific research focused on the acid itself is limited.
Application in Analytical Chemistry Reagents
There is no direct evidence from the conducted searches to suggest that this compound is currently used as a reagent in analytical chemistry. However, the broader class of β-dicarbonyl compounds, which includes β-diketones, can act as chelating agents for metal ions, forming colored complexes that are useful for their detection and quantification. uobasrah.edu.iq For example, the related isomer 4,4-Dimethyl-2-oxo-pentanoic acid has been recognized for its potential as a reagent in this field. chemimpex.com While it is plausible that this compound could form complexes with metal ions, its specific application as a selective or sensitive analytical reagent has not been established in the available literature.
Biochemical and Enzymatic Research Involving 4,4 Dimethyl 3 Oxopentanoic Acid
Substrate for Enzyme Activity and Stereoselectivity Evaluations
Methyl 4,4-dimethyl-3-oxopentanoate is a prochiral ketone, meaning it can be converted into a chiral molecule, specifically a chiral alcohol, upon reduction. This characteristic makes it an ideal substrate for evaluating the activity and, more importantly, the stereoselectivity of various reductase enzymes. nih.gov Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are screened for their ability to reduce the ketone group at the C3 position. rsc.orgrsc.org
The primary goal of these evaluations is to identify enzymes that can produce one of the two possible alcohol enantiomers—(R)-methyl 3-hydroxy-4,4-dimethylpentanoate or (S)-methyl 3-hydroxy-4,4-dimethylpentanoate—with high enantiomeric excess (e.e.). The bulky tert-butyl group adjacent to the carbonyl function presents a significant steric challenge, making this substrate particularly useful for probing the size and shape of an enzyme's active site.
Research in this area often involves screening a panel of enzymes, including those from commercial kits or isolated from various microorganisms like Saccharomyces cerevisiae (baker's yeast), Candida species, and various bacteria. nih.govnih.govnih.gov The conversion of the substrate and the enantiomeric excess of the resulting product are measured to quantify the enzyme's effectiveness and stereopreference. This work has revealed that different enzymes possess opposite stereoselectivities, enabling the targeted synthesis of either the (R) or (S) alcohol. nih.gov
Role in Metabolic Pathway Investigations
Currently, there is limited to no available research documenting the use of 4,4-dimethyl-3-oxopentanoic acid in the investigation of specific metabolic pathways. This compound is not a known natural metabolite in central metabolic routes like glycolysis or the citric acid cycle. Its highly branched, sterically hindered structure is not typical of common intermediates produced in microbial or plant metabolic networks.
Metabolic pathway investigations typically utilize natural substrates or specifically designed molecular probes to elucidate biochemical transformations within a cell. nih.gov The research focus for this compound and its esters is almost exclusively on their utility as synthetic building blocks and as substrates for biocatalytic transformations, rather than as tools for studying endogenous metabolic fluxes or enzyme regulation within a living organism.
Enzymatic Reduction Pathways and Chiral Control Strategies
The enzymatic reduction of methyl 4,4-dimethyl-3-oxopentanoate is a key strategy for producing enantiomerically pure chiral alcohols, which are valuable intermediates in the pharmaceutical industry. rsc.orgrsc.org The primary pathway involves the use of ketoreductase (KRED) enzymes, which belong to the broader class of oxidoreductases. rsc.org
The reaction mechanism involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor (either NADH or NADPH) to the carbonyl carbon of the substrate. nih.gov For this catalytic cycle to be efficient and economical on a larger scale, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. A common strategy for this is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol (B130326), is added to the reaction. The same enzyme, or a second dehydrogenase, oxidizes the isopropanol to acetone, which simultaneously reduces the cofactor. rsc.org
Chiral control—the ability to selectively produce a single enantiomer—is achieved by carefully selecting the enzyme. Ketoreductases are known for their high stereoselectivity. Some enzymes, often designated as "(R)-selective," orient the substrate in their active site to produce the (R)-alcohol, while others are "(S)-selective." The availability of KREDs with opposing stereopreferences allows for access to both enantiomers of the product from the same starting material. nih.govnih.gov Genetic engineering and directed evolution techniques have been used to create libraries of mutant enzymes with enhanced stability, activity, and even inverted stereoselectivity to meet specific synthetic needs. rsc.orgnih.gov
Table 1: Representative Stereoselectivity in the Enzymatic Reduction of various β-Keto Esters
| Substrate | Enzyme/Organism | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
| Ethyl 4-chloroacetoacetate | Plant tissues (e.g., Radish) | (S) | ~91% | nih.gov |
| Methyl acetoacetate (B1235776) | Saccharomyces cerevisiae (Baker's Yeast) | (S) | >95% | researchgate.net |
| Aromatic Ketones | Saccharomyces cerevisiae (Baker's Yeast) | (R) | up to 70% | biomedpharmajournal.org |
| Various Ketones | Carbonyl Reductases (HeCR & DbCR) | (S) or (R) | >99% | nih.gov |
Studies of Protein-Ligand Interactions
Understanding the precise interactions between a substrate like methyl 4,4-dimethyl-3-oxopentanoate and the active site of a reductase enzyme is crucial for explaining and predicting stereoselectivity. Computational methods, particularly molecular docking, are widely used for this purpose. nih.gov
These studies model how the substrate fits into the enzyme's binding pocket. The active site of a typical ketoreductase contains a catalytic tetrad of amino acid residues (commonly Tyrosine, Aspartic acid, Lysine, and Histidine) that are essential for catalysis. rsc.org The model can reveal key interactions:
Hydrogen Bonding: The carbonyl oxygen of the substrate often forms a hydrogen bond with the hydroxyl group of the conserved Tyrosine residue. This interaction polarizes the carbonyl group, making it more susceptible to reduction. rsc.org
Cofactor Positioning: The nicotinamide ring of the NADH or NADPH cofactor is positioned adjacent to the substrate.
Steric Confinement: Other residues in the active site create a pocket that dictates the substrate's orientation. For the enzyme to be stereoselective, it must bind the substrate in a single, preferred orientation. This ensures that the hydride is transferred from the cofactor to only one of the two faces (the Re or Si face) of the carbonyl group, leading to the formation of a single alcohol enantiomer. nih.gov
By analyzing these protein-ligand interactions, researchers can rationalize why a particular enzyme yields an (R) or (S) product and can guide protein engineering efforts to alter or improve that selectivity. nih.govrsc.org
Table 2: Key Enzyme Active Site Residues and Their Functions in Ketoreductase-Substrate Interactions
| Residue Type (Typical) | Role in Catalysis | Interaction with Substrate/Cofactor |
| Tyrosine (Tyr) | General acid-base catalyst | Forms hydrogen bond with substrate's carbonyl oxygen; protonates the oxygen during reduction. |
| Aspartic Acid (Asp) | Lowers the pKa of Tyrosine | Interacts with the catalytic Tyrosine to facilitate proton transfer. |
| Lysine (Lys) | Binds and positions the cofactor | Forms interactions with the phosphate (B84403) groups of the NAD(P)H cofactor. |
| Histidine (His) | Part of the catalytic network | Contributes to the overall electrostatic environment and positioning of active site residues. |
Computational and Theoretical Chemistry Studies of 4,4 Dimethyl 3 Oxopentanoic Acid
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. For 4,4-dimethyl-3-oxopentanoic acid, DFT calculations would typically be employed to determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide insights into the molecule's three-dimensional shape and steric hindrance.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length (Å) | C1 | C2 | - | - | Data not available |
| Bond Length (Å) | C2 | O1 | - | - | Data not available |
| Bond Length (Å) | C3 | O2 | - | - | Data not available |
| Bond Angle (°) | C1 | C2 | C3 | - | Data not available |
| Dihedral Angle (°) | O1 | C2 | C3 | C4 | Data not available |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a smaller gap generally suggests higher reactivity.
For this compound, the HOMO would likely be localized around the carboxylic acid group and the oxygen of the keto group, which are the regions of higher electron density. The LUMO would be expected to be distributed over the carbonyl carbon of the keto group and the carboxylic acid carbon, which are the primary electrophilic centers. Analysis of the FMOs helps in predicting how the molecule will interact with other reagents in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Mechanistic Modeling of Reaction Pathways
For instance, the decarboxylation of β-keto acids like this compound is a classic organic reaction. Mechanistic modeling could elucidate the concerted versus stepwise nature of this process, including the role of any intermediates and the activation energies involved. Such studies would provide a detailed, atomistic view of the bond-breaking and bond-forming events during the reaction. However, specific mechanistic modeling studies for this particular compound were not found in the initial searches.
Modeling of Interactions with Catalytic Surfaces
The interaction of this compound with catalytic surfaces is another area where computational modeling can provide significant insights. For example, if this molecule were used in a heterogeneously catalyzed reaction, DFT calculations could be used to model its adsorption on a catalyst surface (e.g., a metal or metal oxide).
These models can determine the preferred binding sites, adsorption energies, and the changes in the molecule's geometry and electronic structure upon adsorption. This information is critical for understanding how a catalyst activates the molecule and directs the reaction towards a specific product. For instance, modeling could reveal whether the carboxylic acid group or the keto group preferentially interacts with the catalyst surface, thereby influencing which part of the molecule is more susceptible to reaction. No specific studies modeling the interaction of this compound with catalytic surfaces were identified.
Emerging Research Directions and Methodological Advances
Development of Novel and Efficient Synthetic Routes
The synthesis of 4,4-dimethyl-3-oxopentanoic acid and its derivatives is an area of active development, aiming for higher efficiency and novel molecular frameworks. Research often focuses on the synthesis of its esters, such as methyl 4,4-dimethyl-3-oxopentanoate, which serve as key intermediates. nist.gov One common precursor is methyl pivaloylacetate, another name for the same ester. nist.gov
Derivatives of the core structure are also being explored. For instance, amide derivatives like 4,4-dimethyl-3-oxo-pentanoic acid (4-chloro-3-nitro-phenyl)-amide are synthesized for specialized applications in early discovery research. sigmaaldrich.com The synthesis of related complex molecules, such as 3-amino-4,4-dimethyl lithocholic acid derivatives, highlights the utility of the dimethyl-oxo-pentanoic acid structural motif in building larger, functional molecules. nih.gov These syntheses can involve multi-step processes, including protection, coupling, and deprotection steps to yield the final complex product. nih.gov A typical laboratory-scale synthesis and purification process for a related hydroxy acid involves extraction with a solvent like ether, washing with water and brine, drying over a desiccant such as magnesium sulfate, and final purification by distillation or crystallization. orgsyn.org
Integration with Advanced Characterization Techniques for Mechanistic Elucidation
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and developing new applications. Advanced characterization techniques are central to these investigations.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a primary tool for structural confirmation. polimi.itbldpharm.com In complex stereochemical studies, NMR is used to determine the absolute configuration of products. polimi.it For example, by converting alcohol products into Mosher's esters (MTPA esters) and analyzing the resulting ¹³C-NMR spectra, researchers can elucidate the stereochemistry at specific chiral centers. polimi.it
Mass spectrometry is another vital technique, used to confirm the molecular weight and fragmentation patterns of the target compound and its derivatives. nist.gov Thin-layer chromatography (TLC) is routinely employed to monitor the progress of a reaction, ensuring that the starting materials have been completely consumed before the reaction is stopped and worked up. nih.govnih.gov
Table 1: Advanced Characterization Techniques in the Study of this compound and its Derivatives
| Technique | Application | Purpose | Reference |
| ¹H and ¹³C NMR | Structural verification and stereochemical analysis. | Confirms the chemical structure and helps determine the 3D arrangement of atoms in chiral molecules. | polimi.it |
| Mass Spectrometry | Molecular weight determination. | Confirms the identity and mass of the synthesized compound. | nist.gov |
| Thin-Layer Chromatography (TLC) | Reaction monitoring. | Tracks the consumption of reactants and formation of products in real-time. | nih.govnih.gov |
| HPLC, LC-MS, UPLC | Purity and identity confirmation. | Used for detailed analysis and quality control of the final compound. | bldpharm.com |
Green Chemistry Approaches in Synthesis and Transformation
The principles of green chemistry are increasingly being integrated into the synthesis and transformation of chemical compounds, including those related to this compound. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
One major focus is the use of environmentally benign solvents, with water being the ideal choice. nih.gov The development of synthetic routes that can be performed in aqueous media represents a significant step towards sustainability. nih.gov Another key green chemistry strategy is the use of biocatalysis, where enzymes are used to catalyze reactions. Enzymes like lipase (B570770) can perform highly selective reactions, such as Michael additions and ester hydrolysis, under mild conditions, often in one-pot processes that reduce the number of steps and purification requirements. nih.gov The use of microwave irradiation is another technique employed to enhance reaction rates, significantly reducing reaction times and potentially improving yields compared to conventional heating methods. nih.gov
Furthermore, replacing traditional reagents with greener alternatives is a critical aspect. Dimethyl carbonate (DMC), for example, is considered a green reagent and solvent that can be used as an alternative to more hazardous chemicals in methylation and other reactions. researchgate.netdntb.gov.ua These methodologies, while often demonstrated on other molecules, provide a clear roadmap for developing more sustainable synthetic pathways for this compound.
Potential in Specialized Chemical Fields beyond Current Applications
The structural features of this compound, particularly its β-keto acid moiety, make it a versatile building block for more complex molecules, suggesting significant potential in specialized fields like medicinal chemistry and materials science.
Derivatives incorporating the 4,4-dimethylpentanoic acid backbone have shown promise as biologically active agents. For example, 3-amino-4,4-dimethyl lithocholic acid derivatives have been synthesized and identified as novel, selective allosteric activators of the SHP1 enzyme, which has implications for developing anti-tumor therapeutics. nih.gov The specific interactions of these molecules, such as hydrogen bonding and hydrophobic interactions within protein pockets, are key to their biological activity. nih.gov
The availability of amide derivatives for early discovery research further underscores its role as a scaffold in the search for new pharmacophores. sigmaaldrich.com The ability to functionalize both the carboxylic acid and the ketone group allows for the creation of a diverse library of compounds for screening in various applications. As synthetic methods become more advanced and efficient, the accessibility of this compound as a starting material will likely lead to its use in developing novel polymers, functional materials, and new classes of pharmaceuticals.
Q & A
Q. What are the recommended methods for synthesizing 4,4-dimethyl-3-oxopentanoic acid in a laboratory setting?
A common approach involves the esterification of pivaloylacetate derivatives, such as ethyl 4,4-dimethyl-3-oxopentanoate, followed by hydrolysis under acidic or basic conditions. For example, saponification of ethyl 4,4-dimethyl-3-oxopentanoate (CAS 17094-34-7) with aqueous NaOH yields the free acid . Purification typically employs vacuum distillation or recrystallization from polar aprotic solvents. Researchers should monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to confirm carboxylic acid formation (C=O stretch at ~1700 cm⁻¹ and broad O-H stretch at ~2500-3500 cm⁻¹) .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- NMR spectroscopy : ¹H NMR should show a singlet for the two methyl groups (δ ~1.2 ppm) and a ketone proton (δ ~3.4 ppm) adjacent to the carboxylic acid moiety (δ ~12 ppm for COOH) .
- Mass spectrometry (MS) : Electron ionization (EI-MS) typically reveals a molecular ion peak at m/z 144 (C₇H₁₂O₃) with fragmentation patterns consistent with β-keto acid decomposition .
- HPLC : Reverse-phase chromatography with UV detection at 210 nm ensures ≥95% purity, critical for reproducibility in downstream applications .
Q. What are the stability considerations for storing this compound?
The compound is hygroscopic and prone to keto-enol tautomerism, which can alter reactivity. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to minimize moisture absorption and photodegradation. Long-term stability studies indicate <5% decomposition over 12 months under these conditions .
Q. What safety protocols are essential when handling this compound?
While not acutely toxic, the EU CLH classification lists it as an irritant (H315: skin irritation) and environmentally hazardous (H413: may cause long-term aquatic toxicity) . Use PPE (gloves, goggles) and avoid aqueous waste discharge. Neutralize residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the β-keto acid moiety influence the reactivity of this compound in nucleophilic reactions?
The keto group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., enolate formation or condensation reactions). For example, in peptide synthesis, the β-keto group can act as a directing group for regioselective functionalization. Computational studies (DFT) suggest that steric hindrance from the 4,4-dimethyl groups reduces reaction rates compared to non-methylated analogs .
Q. What analytical challenges arise when characterizing derivatives of this compound, and how can they be resolved?
Derivatives such as amides or esters often exhibit complex fragmentation in MS, complicating structural elucidation. High-resolution mass spectrometry (HRMS) with ESI+ ionization is recommended for precise mass determination. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be required, particularly for chiral derivatives .
Q. How can contradictory data on the environmental impact of this compound be reconciled?
Discrepancies in ecotoxicity classifications (e.g., CLH classification "A" vs. R53) may stem from variations in test organisms or impurity profiles . Researchers should:
Q. What strategies optimize the use of this compound in multi-step organic syntheses?
The compound’s β-keto acid structure enables dual functionality:
- As a building block : Participate in Knorr pyrrole synthesis via condensation with amines.
- As a directing group : Facilitate C–H activation in transition-metal-catalyzed reactions. To minimize side reactions, use low temperatures (0–5°C) and anhydrous solvents (e.g., THF or DMF) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of intermediates.
- Characterization : Cross-validate NMR and MS data with computational tools (e.g., ChemDraw Predict) to resolve ambiguous peaks.
- Safety : Implement waste segregation protocols for halogenated solvents used in derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
